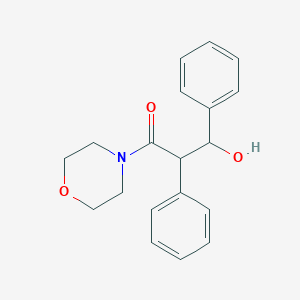

3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one

Description

3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one is a β-hydroxy ketone derivative featuring a morpholine moiety at the 1-position and hydroxyl and phenyl groups at the 3-position. This compound’s structural complexity arises from its stereoelectronic properties, influenced by the morpholine ring’s basicity, the hydroxyl group’s hydrogen-bonding capacity, and the aromatic phenyl substituents.

Properties

CAS No. |

18124-91-9 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

3-hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one |

InChI |

InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19(22)20-11-13-23-14-12-20/h1-10,17-18,21H,11-14H2 |

InChI Key |

JOGUEBOMDPDHHK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one typically involves the nucleophilic substitution of a halogenated diphenylpropanone precursor with morpholine. The key intermediate is often a dibromo-substituted chalcone or ketone derivative, which undergoes substitution by morpholine under controlled conditions to yield the target compound.

Stepwise Preparation Route

Detailed Description of Each Step

Catalytic Formation of 3-Hydroxy-1,3-diphenyl-1-propanone Intermediate

- Reaction: Benzaldehyde and acetophenone undergo an aldol-type condensation catalyzed by L-proline or D-proline with dibenzylamine trifluoroacetate as an additive.

- Conditions: The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature (25 °C) with stirring at 30-70 rpm for 24 to 48 hours.

- Outcome: This yields 3-hydroxy-1,3-diphenyl-1-propanone with high purity (>99%) and good yield (>80%).

- Purification: Extraction with ethyl acetate, drying with anhydrous magnesium sulfate, and concentration to obtain crude product.

- Significance: This step forms the key diphenylpropanone scaffold for further functionalization.

Bromination to Form 2,3-Dibromo Chalcone

- Reaction: Electrophilic addition of bromine to the previously synthesized chalcone intermediate.

- Conditions: Bromine is added dropwise in chloroform under controlled temperature.

- Outcome: Formation of 2,3-dibromo chalcone derivatives.

- Characterization: Confirmed by IR and NMR spectroscopy, showing characteristic signals for dibromo substitution.

Nucleophilic Substitution with Morpholine

- Reaction: The dibromo chalcone undergoes nucleophilic substitution by morpholine.

- Conditions: Reaction in absolute ethanol, typically at reflux or room temperature, allowing morpholine to displace bromine atoms.

- Outcome: Formation of this compound.

- Characterization: Verified by IR and NMR spectroscopy; morpholine substitution confirmed by characteristic chemical shifts and functional group absorptions.

Supporting Research Findings and Data

Spectroscopic Characterization

- IR Spectroscopy: Confirms the presence of carbonyl (C=O) stretching around 1700 cm⁻¹ and morpholine ring vibrations.

- [^1H NMR and ^13C NMR](pplx://action/followup): Show signals corresponding to aromatic protons, hydroxyl group, and morpholine methylene protons, consistent with the proposed structure.

- Mass Spectrometry: Confirms molecular weight consistent with the substitution pattern.

Yield and Purity Data

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Analytical Confirmation | Remarks |

|---|---|---|---|

| Aldol-type condensation | Benzaldehyde, acetophenone, L/D-proline, dibenzylamine trifluoroacetate, DMSO, 25 °C, 24-48 h | IR, ^1H NMR, ^13C NMR | High yield and purity |

| Bromination | Bromine, chloroform | IR, NMR | Dibromo intermediate |

| Nucleophilic substitution with morpholine | Morpholine, absolute ethanol, reflux or room temp | IR, NMR | Morpholine substitution confirmed |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Potential applications in drug development due to its unique structural features.

Industry:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group and morpholine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like (E)-3-morpholin-4-yl-1,3-diphenylpropenone . Methoxy groups (e.g., in 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one ) may improve solubility in organic solvents.

Biological Activity

3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one (CAS No: 18124-91-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 311.4 g/mol |

| Density | 1.212 g/cm³ |

| Boiling Point | 513.7 °C at 760 mmHg |

| IUPAC Name | This compound |

The compound features a hydroxyl group and a morpholine ring, which are critical for its biological activity. These functional groups enable interactions with various biological targets, including enzymes and receptors.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.

- Receptor Modulation : It can bind to receptors, potentially leading to changes in signal transduction pathways.

The unique structure of this compound allows for specific interactions that distinguish it from other similar compounds, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as:

- Induction of apoptosis (programmed cell death)

- Inhibition of cell cycle progression

- Modulation of signaling pathways associated with tumor growth

For example, a study reported that derivatives of this compound significantly reduced viability in human cancer cell lines while exhibiting low toxicity to normal cells.

Case Studies

-

Study on Anticancer Activity :

- A recent investigation evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value indicating effective concentration levels for therapeutic application.

-

Antimicrobial Efficacy :

- In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity and structural uniqueness of this compound can be contrasted with related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | Moderate Anticancer Activity | Lacks hydroxyl group |

| 3-Phenylpropanoic acid | Limited Antimicrobial Activity | Simple structure without morpholine ring |

This table illustrates how the presence of both a hydroxyl group and a morpholine moiety in this compound contributes to its enhanced biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.